3-Nitro-4-chlorophenyl azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

There are various methods to synthesize aryl azides . One such method would be to react aniline with sodium nitrite (NaNO2) and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide .

Molecular Structure Analysis

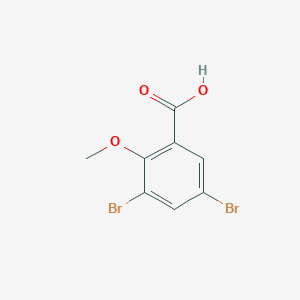

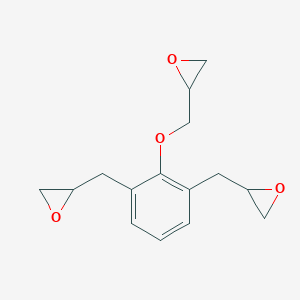

The structure of azides is characterized by three nitrogen atoms connected together by two double bonds . The geometry between the nitrogen atoms in the azide functional group is approximately linear while the geometry between the nitrogen and the carbon of the benzene is trigonal planar .

Chemical Reactions Analysis

Azides are highly reactive and versatile class of chemicals that are commonly used in both chemical synthesis and biomedical research applications . They are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure .

Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

科学的研究の応用

Chromogenic Receptors for Metal Detection

A study by Bhardwaj et al. (2006) developed novel tripodal ligands based on a mesitylene anchor, containing aza-thioethers as donor atoms and coupled with 4-(4/3/2-nitrophenyl)azophenol or 4-(2-chlorophenyl)azophenol. These compounds, including derivates of 3-Nitro-4-chlorophenyl azide, showed high selectivity for silver(I) ions in an aqueous medium, demonstrating the compound's potential application in the visual detection of metal ions [Bhardwaj et al., 2006].

Photoaffinity Probes

Lamotte et al. (1994) synthesized N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea as an efficient photoaffinity probe for the urea carrier, starting from commercial 4-chloro-3-nitroaniline. This synthesis demonstrates the utility of 3-Nitro-4-chlorophenyl azide derivatives in biological studies, particularly in understanding molecular interactions through photoaffinity labeling [Lamotte et al., 1994].

Electrocatalytic Oxidation Studies

Research by Agboola & Nyokong (2007) utilized nickel(II) tetrakis benzylmercapto and dodecylmercapto metallophthalocyanine complexes on gold electrodes for the electrochemical oxidation of chlorophenols, including 4-chlorophenol. This study highlights the potential application of 3-Nitro-4-chlorophenyl azide derivatives in environmental remediation processes, specifically in the degradation of chlorophenols through electrocatalytic oxidation [Agboola & Nyokong, 2007].

Advanced Oxidation Processes

Gimeno et al. (2005) examined the oxidation of phenol and substituted phenols, including 4-nitrophenol and 4-chlorophenol, using various advanced oxidation processes. The research findings provide insights into the degradation mechanisms of compounds related to 3-Nitro-4-chlorophenyl azide and their potential applications in water treatment and environmental cleanup [Gimeno et al., 2005].

作用機序

Safety and Hazards

将来の方向性

Azides are energy-rich molecules with many applications . They have been used in a variety of useful reactions and syntheses, acting as an intermediate step to convert a substituent group to an amine . Future research may focus on exploring the flexible chemistry of azides and their applications in the field of surface engineering, immobilization of biomolecules, and rapid diagnostics .

特性

IUPAC Name |

4-azido-1-chloro-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARLZJCMADJFQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

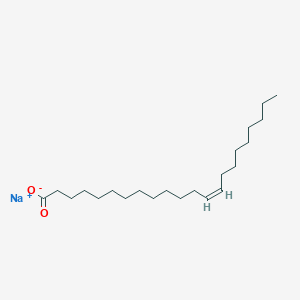

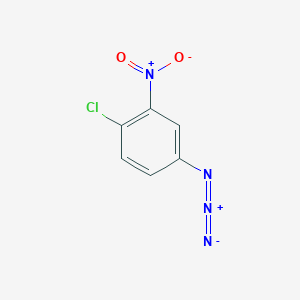

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-chlorophenyl azide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)